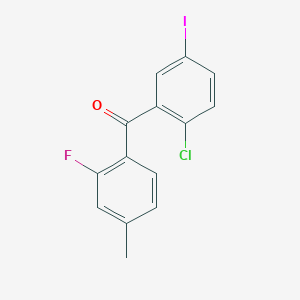
(2-Chloro-5-iodophenyl)(2-fluoro-4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-iodophenyl)(2-fluoro-4-methylphenyl)methanone: is an organic compound with the molecular formula C13H7ClFIO. This compound is characterized by the presence of chloro, iodo, and fluoro substituents on a phenyl ring, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-iodophenyl)(2-fluoro-4-methylphenyl)methanone typically involves the reaction of 2-chloro-5-iodobenzoic acid with 2-fluoro-4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the central carbon atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, (2-Chloro-5-iodophenyl)(2-fluoro-4-methylphenyl)methanone is explored for its potential as a lead compound in drug discovery. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of advanced polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of (2-Chloro-5-iodophenyl)(2-fluoro-4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways depend on the biological context and the specific derivative being studied.
Comparaison Avec Des Composés Similaires
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
- (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone
- (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone
Comparison: Compared to its analogs, (2-Chloro-5-iodophenyl)(2-fluoro-4-methylphenyl)methanone is unique due to the presence of a methyl group on the fluorophenyl ring. This structural difference can influence its reactivity, binding affinity, and overall chemical properties, making it a distinct and valuable compound in various applications.
Propriétés
Formule moléculaire |
C14H9ClFIO |
|---|---|
Poids moléculaire |
374.57 g/mol |
Nom IUPAC |
(2-chloro-5-iodophenyl)-(2-fluoro-4-methylphenyl)methanone |
InChI |
InChI=1S/C14H9ClFIO/c1-8-2-4-10(13(16)6-8)14(18)11-7-9(17)3-5-12(11)15/h2-7H,1H3 |
Clé InChI |
BRZOFYNJXMSSCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
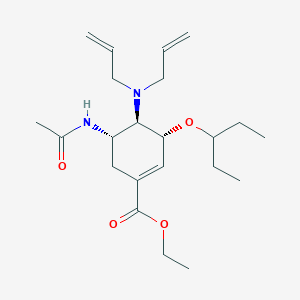
![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)


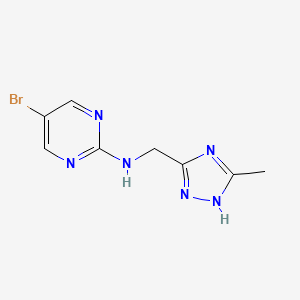
![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
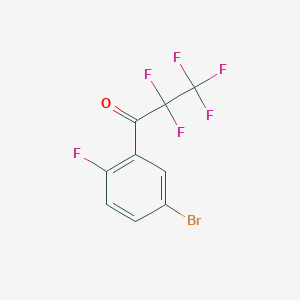
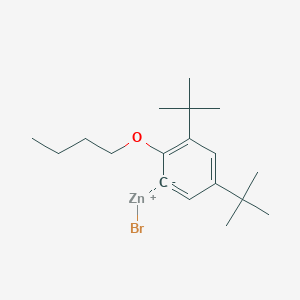

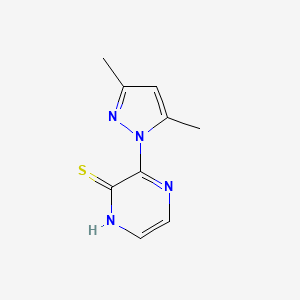
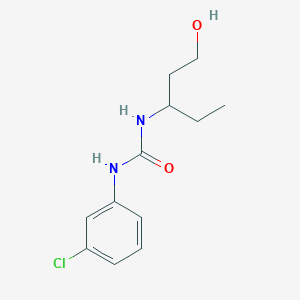
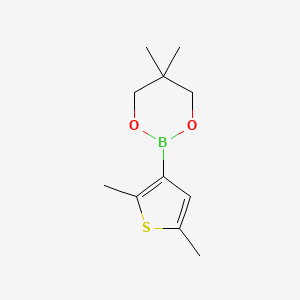
![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)
